molecular formula C12H11FN2O B1308153 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile CAS No. 52200-15-4

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Cat. No.: B1308153
CAS No.: 52200-15-4
M. Wt: 218.23 g/mol
InChI Key: VPGVIOPQYFIUQQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is an acrylonitrile derivative featuring a dimethylamino group at the 3-position and a 4-fluorobenzoyl moiety at the 2-position. This compound exhibits a unique electronic profile due to the interplay between the electron-donating dimethylamino group and the electron-withdrawing 4-fluorobenzoyl group. Such structural attributes make it valuable in organic synthesis, materials science (e.g., organic semiconductors), and pharmaceutical research (e.g., tubulin polymerization inhibition) .

Properties

IUPAC Name

3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGVIOPQYFIUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397335
Record name 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-15-4
Record name 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile typically involves the reaction of 4-fluorobenzoyl chloride with dimethylamine followed by the addition of acrylonitrile. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • React 4-fluorobenzoyl chloride with dimethylamine in the presence of a base.
  • Add acrylonitrile to the reaction mixture.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Leading to oxidized derivatives of the acrylonitrile moiety.
  • Reduction : Forming amines derived from the reduction of the nitrile group.
  • Substitution : Generating various substituted fluorobenzoyl derivatives.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. It shows promise in targeting specific biological pathways, which could lead to the development of new therapeutic agents. The modulation of molecular targets such as enzymes or receptors is a key aspect of its mechanism of action, influencing cellular pathways and biological responses.

Industry

The compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications include:

  • Cosmetic formulations : The compound can be incorporated into cosmetic products for its potential benefits in skin care formulations due to its chemical properties .
  • Advanced materials : It serves as a building block for creating materials with tailored functionalities, such as improved stability and performance characteristics.

Case Study 1: Drug Development

Research has highlighted the role of this compound in synthesizing derivatives that exhibit antibacterial properties. A study demonstrated that derivatives synthesized from this compound could serve as precursors for highly effective antibacterial drugs, showcasing its importance in pharmaceutical applications .

Case Study 2: Cosmetic Applications

In cosmetic science, formulations incorporating this compound have been developed to enhance skin hydration and improve sensory properties. Experimental design techniques were employed to optimize formulations using this compound, leading to products with desirable rheological and moisturizing properties .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Substituents Molecular Formula Molecular Weight Key Features
3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (Target Compound) 4-Fluorobenzoyl, dimethylamino C₁₃H₁₂FN₂O 258.25 g/mol Balanced electronic effects; potential for biological activity and material applications.
2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile 2,4-Dichlorobenzoyl, dimethylamino C₁₂H₁₀Cl₂N₂O 269.13 g/mol Stronger electron-withdrawing Cl groups; higher lipophilicity; inflammatory potential.
3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile 3-Trifluoromethylbenzoyl, dimethylamino C₁₃H₁₁F₃N₂O 268.23 g/mol Enhanced electron deficiency due to CF₃; increased reactivity in electrophilic reactions.
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile 2-Fluorobenzoyl, thienyl, dimethylamino C₂₂H₁₆FN₂OS 390.44 g/mol Thienyl group improves conjugation; potential for optoelectronic applications.
3-(Dimethylamino)-2-(2-bromobenzoyl)acrylonitrile 2-Bromobenzoyl, dimethylamino C₁₂H₁₁BrN₂O 303.14 g/mol Steric bulk from Br; reduced solubility compared to fluorine analogs.

Physical and Chemical Properties

  • Solubility: The dimethylamino group improves solubility in polar solvents (e.g., acetonitrile), while fluorinated benzoyl groups reduce hydrophilicity .
  • Stability : Fluorine’s electronegativity stabilizes the benzoyl group against hydrolysis, whereas trifluoromethyl analogs () may exhibit greater thermal stability.
  • Optoelectronic Properties : Thienyl-containing derivatives () display redshifted absorption spectra due to extended π-conjugation, making them suitable for organic solar cells.

Biological Activity

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS No. 52200-15-4) is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}FN2_2O, with a molecular weight of approximately 218.23 g/mol. The compound features a dimethylamino group, an acrylonitrile moiety, and a 4-fluorobenzoyl group, which contribute to its reactivity and potential pharmacological effects.

The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that its biological activity may involve:

  • Interaction with Biological Targets : The compound could interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
  • Structural Similarity to Known Inhibitors : Its structural resemblance to known protease inhibitors suggests it may act similarly by binding to active sites and preventing substrate access.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrileC12_{12}H10_{10}F2_{2}N2_2OContains two fluorine atoms on the benzene ring
3-(Diethylamino)-2-(4-fluorobenzoyl)acrylonitrileC14_{14}H14_{14}FN2_2OFeatures diethyl instead of dimethyl groups
3-(Aminomethyl)-2-(4-fluorobenzoyl)acrylonitrileC13_{13}H12_{12}FN3_3OContains an aminomethyl group instead

This table highlights the unique combination of functional groups in this compound that may enhance its reactivity and biological activity compared to its analogs.

Research Findings and Case Studies

Research focusing on compounds similar to this compound has provided insights into their biological activities:

  • Inhibition Studies : A study on cathepsin L inhibitors demonstrated that modifications in the N-terminal benzoyl group significantly affected inhibitory potency against parasitic enzymes .
  • Anticancer Assays : Research into fluorinated resveratrol analogues has shown promising anticancer activities, suggesting that similar modifications in the structure of acrylonitriles could yield beneficial results in cancer therapy .
  • Synthetic Approaches : Various synthetic routes have been explored for producing derivatives of acrylonitriles, indicating a robust interest in developing compounds with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions involving acrylonitrile derivatives and fluorobenzoyl precursors. Key steps include:

  • Knoevenagel condensation between 4-fluorobenzaldehyde and dimethylaminoacetonitrile under basic conditions.
  • Catalytic optimization : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) improve regioselectivity and reduce byproduct formation .
  • Yield enhancement : Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical. Yields ≥65% are achievable with rigorous exclusion of moisture .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Chromatography : Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 ratio) resolves polar byproducts.
  • Recrystallization : Ethanol-water mixtures (4:1) yield high-purity crystals (>95% by HPLC) .
  • Troubleshooting : Impurities from geometric isomers (Z/E) require iterative solvent fractionation .

Q. What spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., dimethylamino protons at δ 2.8–3.1 ppm; fluorobenzoyl aromatic signals at δ 7.2–7.8 ppm). ¹⁹F NMR confirms para-fluorine substitution (δ -110 to -115 ppm) .
  • IR : Stretching bands at 2220 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) validate functional groups .

Advanced Research Questions

Q. How can geometric isomerism in this compound be resolved, and what analytical challenges arise?

  • Methodological Answer :

  • Isomer separation : Reverse-phase HPLC with C18 columns and acetonitrile/water (65:35) eluent resolves Z/E isomers (retention times: 8.2 vs. 9.5 minutes) .
  • Structural confirmation : X-ray crystallography (e.g., CCDC 2032776) and NOESY NMR differentiate spatial arrangements. For example, Z-isomers exhibit intramolecular H-bonding between the carbonyl and dimethylamino groups .

Q. What computational approaches predict the electronic and reactive properties of this compound?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-311+G(d,p) models simulate HOMO-LUMO gaps (≈4.2 eV), indicating nucleophilic reactivity at the acrylonitrile moiety .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., 12% F···H contacts in crystal packing) to guide co-crystal design .

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina screens against microbial enzymes (e.g., E. coli dihydrofolate reductase) reveal binding affinities (ΔG ≈ -8.3 kcal/mol) .
  • Antimicrobial assays : MIC values (e.g., 32 µg/mL against S. aureus) correlate with electron-withdrawing substituents enhancing membrane penetration .

Q. What strategies mitigate decomposition of reactive intermediates during synthesis?

  • Methodological Answer :

  • Stabilization : Low-temperature (-20°C) quenching of enolate intermediates with acetic acid prevents cyclization byproducts.
  • Inert conditions : Schlenk-line techniques under argon suppress oxidation of the dimethylamino group .

Q. How can conflicting data between spectroscopic and crystallographic results be reconciled?

  • Methodological Answer :

  • Case study : Discrepancies in bond lengths (NMR vs. X-ray) arise from dynamic effects in solution. For example, crystallography shows C=O bond shortening (1.21 Å) due to resonance stabilization, while NMR detects averaged environments .
  • Validation : Cross-validate with IR/Raman spectroscopy and solid-state NMR to resolve static vs. dynamic structural features .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Reactant of Route 2
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3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

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